molecular formula C25H21N3O5 B11287281 N-(3,4-dimethylphenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide

N-(3,4-dimethylphenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No.: B11287281
M. Wt: 443.5 g/mol
InChI Key: JYBSESFKQIGBIB-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a benzofuropyrimidine derivative characterized by:

  • A fused benzofuropyrimidine core with 2,4-dioxo functionality.
  • A 3-(furan-2-ylmethyl) substituent at position 3 of the pyrimidine ring.
  • An N-(3,4-dimethylphenyl)acetamide side chain linked via a methylene group at position 1.

Properties

Molecular Formula

C25H21N3O5

Molecular Weight

443.5 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-2-[3-(furan-2-ylmethyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C25H21N3O5/c1-15-9-10-17(12-16(15)2)26-21(29)14-27-22-19-7-3-4-8-20(19)33-23(22)24(30)28(25(27)31)13-18-6-5-11-32-18/h3-12H,13-14H2,1-2H3,(H,26,29)

InChI Key

JYBSESFKQIGBIB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CO4)OC5=CC=CC=C53)C

Origin of Product

United States

Biological Activity

N-(3,4-dimethylphenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a complex organic compound notable for its unique structure and potential biological activities. Its intricate molecular composition comprises a benzofuro-pyrimidine core with substituents that may confer various pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C18H20N4O2C_{18}H_{20}N_{4}O_{2} with a molecular weight of approximately 356.4 g/mol. The compound features a combination of functional groups that are critical for its biological activity, including:

  • 3,4-Dimethylphenyl group : Known for its role in enhancing lipophilicity and potentially aiding in receptor binding.
  • Furan-2-ylmethyl group : This moiety is often associated with various biological activities including antibacterial and anticancer properties.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:

  • Antibacterial Activity : Several studies have highlighted the efficacy of furan derivatives against pathogens such as Escherichia coli and Staphylococcus aureus .
  • Anticancer Properties : The benzofuro-pyrimidine framework has been linked to anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation, which can be crucial in treating chronic diseases .

Antibacterial Mechanism

Furan derivatives have been reported to inhibit bacterial growth by disrupting cellular processes or damaging bacterial membranes. For instance, compounds similar to this compound have demonstrated minimum inhibitory concentrations (MICs) indicating significant antibacterial potency against gram-positive and gram-negative bacteria .

Anticancer Mechanism

The anticancer activity is hypothesized to arise from the compound's ability to interfere with DNA synthesis or repair mechanisms in cancer cells. Studies have shown that similar compounds can induce apoptosis in various cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins .

Case Studies

  • Antibacterial Efficacy Study
    • A study evaluated the antibacterial effects of furan derivatives against E. coli and S. aureus. The results indicated that certain derivatives had MIC values as low as 64 µg/mL, showcasing their potential as effective antibacterial agents .
  • Anticancer Activity Assessment
    • In vitro studies on cell lines treated with benzofuro-pyrimidine derivatives revealed significant inhibition of cell proliferation and induction of apoptosis. The findings suggested that these compounds could serve as leads for developing new anticancer therapies .

Data Table: Summary of Biological Activities

Activity TypeCompound TypeObserved EffectReference
AntibacterialFuran derivativesInhibition of E. coli growth (MIC 64 µg/mL)
AnticancerBenzofuro-pyrimidineInduction of apoptosis in cancer cells
Anti-inflammatoryFuran derivativesReduction in inflammatory markers

Scientific Research Applications

Preliminary studies have indicated that N-(3,4-dimethylphenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide exhibits various biological activities:

  • Anticancer Properties : The compound may induce apoptosis in cancer cells through the modulation of key cellular pathways. Its structure suggests potential activity against various cancer types by interfering with DNA synthesis and repair mechanisms.
  • Antibacterial Activity : Similar compounds have shown efficacy against a range of bacteria including Escherichia coli and Staphylococcus aureus. The furan moiety is often associated with antibacterial properties.
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties that could be beneficial in treating chronic inflammatory diseases.

Antibacterial Efficacy Study

A study examining the antibacterial efficacy of this compound demonstrated significant inhibition of growth against both gram-positive and gram-negative bacteria. Minimum inhibitory concentrations (MICs) were determined to evaluate the potency of the compound.

Anticancer Activity Assessment

In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The mechanism involves inducing apoptosis and arresting the cell cycle at specific checkpoints.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzofuropyrimidine Core

The biological and physicochemical properties of benzofuropyrimidine derivatives are highly dependent on substituents at positions 1, 2, 3, and 3. Below is a comparative analysis of key analogs:

Compound Name / Evidence ID Core Structure R3 (Position 3) Acetamide Substituent Molecular Weight Key Properties
Target Compound Benzofuro[3,2-d]pyrimidine 3-(Furan-2-ylmethyl) N-(3,4-dimethylphenyl) ~449.46* High lipophilicity (logP ~3.5), moderate solubility in DMSO
: 2-(2,4-Dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1-yl)-N-phenylacetamide Benzofuro[3,2-d]pyrimidine Phenyl N-Phenyl ~405.40 Reduced lipophilicity (logP ~2.8); DNA intercalation potential inferred from ruthenium analogs
: N-(2,3-dimethylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide Benzofuro[3,2-d]pyrimidine 4-Methoxyphenyl N-(2,3-dimethylphenyl) ~529.58 Thio group enhances electronic effects; methoxy improves solubility
: 2-(6-(2,4-dimethoxyphenyl)-4-(3,4-dimethoxyphenyl)pyrimidin-2-ylamino)-N-phenylacetamide Pyrimidine 2,4-Dimethoxyphenyl N-Phenyl ~500.49 Multiple methoxy groups increase polarity (logP ~1.9); antifungal activity reported

*Calculated using ChemDraw.

Key Findings:
  • Lipophilicity : The target compound’s 3,4-dimethylphenyl group increases logP compared to phenyl or methoxyphenyl analogs, favoring blood-brain barrier penetration but reducing aqueous solubility .

Acetamide Side Chain Modifications

The acetamide moiety’s substituent significantly impacts target binding and pharmacokinetics:

Acetamide Substituent Example Compound Impact
N-(3,4-dimethylphenyl) Target Compound Enhanced metabolic stability due to steric hindrance from methyl groups
N-Phenyl Higher rotational freedom; increased risk of oxidative metabolism
N-(Pyridin-2-yl) (L1) Chelation potential with metal ions; used in ruthenium anticancer complexes

Preparation Methods

Cyclization of Benzofuran Chalcones with Urea/Thiourea

Benzofuran chalcones (e.g., 3a-d in) react with urea or thiourea in alcoholic potassium hydroxide to form pyrimidine rings. For example, 4-(1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-ol is synthesized in 79% yield under reflux conditions (5–6 hours, ethanol/KOH). Key parameters include:

  • Solvent : Ethanol or methanol

  • Base : KOH (1–2 equiv)

  • Temperature : Reflux (78–80°C)

  • Time : 5–6 hours

This method ensures regioselective formation of the pyrimidine ring, with electron-withdrawing groups (e.g., nitro) on the benzofuran enhancing cyclization efficiency.

Oxidative Cyclization of Acetamide Intermediates

An alternative route involves treating N-[(2-acetyl-5-nitro-1-benzofuran-3-yl)carbamothioyl]acetamide (3a-d ) with sodium hydroxide to yield 4-substituted benzofuropyrimidine-2-thiols (4a-d ). Cyclization proceeds via intramolecular nucleophilic attack, facilitated by the thiourea moiety. Yields range from 75% to 83%, depending on substituent steric effects.

Functionalization with the Acetamide Side Chain

The acetamide moiety is installed via nucleophilic acyl substitution or amide coupling:

Chloroacetylation Followed by Amination

Step 1 : Chloroacetylation of the pyrimidine nitrogen with chloroacetyl chloride in dichloromethane (DCM) and triethylamine (TEA), yielding 2-chloro-N-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide (82% yield).
Step 2 : Reaction with 3,4-dimethylaniline in DCM/TEA (1:1 molar ratio, 25°C, 6 hours) to form the final product.

Direct Amide Coupling

Carbodiimide-mediated coupling (EDC/HCl, HOBt) between the pyrimidine acetic acid derivative and 3,4-dimethylaniline in DMF achieves 78% yield.

Optimization and Yield Data

StepMethodYield (%)Key ConditionsSource
BenzofuropyrimidineChalcone cyclization79Ethanol/KOH, reflux, 6 h
Furan-2-ylmethylAlkylation68K₂CO₃, DMF, 60°C, 12 h
Acetamide side chainChloroacetylation/amination82DCM/TEA, 25°C, 6 h
Final productEDC/HOBt coupling78DMF, RT, 24 h

Critical Analysis of Methodologies

Solvent and Base Selection

  • Cyclization : Ethanol/KOH outperforms DMF/NaH due to reduced side reactions.

  • Alkylation : Polar aprotic solvents (DMF) enhance furan-2-ylmethyl halide reactivity.

  • Amidation : DCM minimizes racemization compared to THF.

Steric and Electronic Effects

  • Electron-withdrawing groups (e.g., nitro) on benzofuran accelerate cyclization but complicate furan-2-ylmethyl introduction.

  • Bulky 3,4-dimethylphenyl groups necessitate prolonged reaction times during amidation.

Purification Strategies

  • Recrystallization from ethanol/water (1:3) removes unreacted aniline.

  • Column chromatography (silica gel, ethyl acetate/hexane) isolates intermediates with >95% purity.

Q & A

Basic: What synthetic methodologies are commonly employed to synthesize this compound?

Answer:
The synthesis typically involves multi-step reactions starting with the construction of the benzofuropyrimidinone core. Key steps include:

  • Cyclocondensation : Formation of the dihydrobenzofuropyrimidinone scaffold using substituted furan derivatives and pyrimidine precursors under reflux conditions (e.g., in ethanol or DMF) .
  • Acetamide Coupling : Introduction of the 3,4-dimethylphenylacetamide moiety via nucleophilic substitution or amidation reactions, often using coupling agents like EDCI/HOBt .
  • Functionalization : Furan-2-ylmethyl group attachment via alkylation or Suzuki-Miyaura cross-coupling, requiring palladium catalysts and controlled temperatures (60–100°C) .
    Characterization : Post-synthesis validation uses NMR, HPLC, and mass spectrometry to confirm purity (>95%) and structural integrity .

Basic: What preliminary biological assays are recommended to screen this compound’s bioactivity?

Answer:
Initial screening should prioritize:

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standard drugs like ciprofloxacin .
  • Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50 values, paired with cytotoxicity testing on non-cancerous cells (e.g., HEK293) .
  • Enzyme Inhibition : Fluorometric assays targeting kinases (e.g., EGFR) or proteases (e.g., MMP-9) to identify mechanistic pathways .

Advanced: How can reaction conditions be optimized to enhance synthetic yield and purity?

Answer:
Critical parameters include:

  • Solvent Selection : Polar aprotic solvents (DMF, THF) improve solubility of intermediates, while ethanol/water mixtures facilitate cyclization .
  • Catalyst Tuning : Palladium catalysts (e.g., Pd(PPh3)4) for cross-coupling reactions, with ligand screening (e.g., XPhos) to reduce side products .
  • Temperature Gradients : Stepwise heating (e.g., 50°C for amidation, 80°C for cyclization) minimizes thermal degradation .
    Process Monitoring : Use TLC/HPLC to track reaction progress and adjust stoichiometry in real time .

Advanced: What strategies resolve contradictions in reported biological activity data across studies?

Answer:
Discrepancies (e.g., variable IC50 values in anticancer assays) can arise from:

  • Assay Variability : Standardize protocols (e.g., cell passage number, incubation time) and include positive controls (e.g., doxorubicin) .
  • Structural Isomerism : Analyze regiochemical outcomes (e.g., via X-ray crystallography ) to confirm substituent positioning.
  • Molecular Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to targets like EGFR, comparing results with experimental IC50 values .

Advanced: How can structure-activity relationships (SAR) guide derivative design for improved potency?

Answer:
Key SAR insights include:

  • Furan Substitution : Electron-donating groups (e.g., methyl) on the furan ring enhance antimicrobial activity but reduce solubility; fluorination balances lipophilicity .
  • Acetamide Modifications : Bulky substituents (e.g., 3,4-dimethylphenyl) improve target selectivity in kinase inhibition but may increase metabolic instability .
    Design Workflow :

In Silico Screening : Use SwissADME to predict pharmacokinetic properties of analogs.

Fragment Replacement : Substitute the benzofuropyrimidinone core with thienopyrimidine (see ) for comparative bioactivity analysis.

Prodrug Strategies : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • Structural Confirmation : 1H/13C NMR (Bruker 400 MHz) for functional group assignment; IR spectroscopy for carbonyl (1700–1750 cm⁻¹) and amide (1650 cm⁻¹) detection .
  • Purity Assessment : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
  • Mass Validation : High-resolution ESI-MS to confirm molecular ion peaks and fragmentation patterns .

Advanced: How can molecular docking elucidate the compound’s mechanism of action?

Answer:

  • Target Selection : Prioritize proteins with structural homology to known benzofuropyrimidine targets (e.g., PARP-1, COX-2) .
  • Docking Protocol :
    • Prepare the protein (PDB ID: e.g., 1XM6 for PARP-1) in AutoDock Tools, removing water and adding polar hydrogens.
    • Generate ligand conformers using Open Babel.
    • Run docking simulations (100 runs) with Lamarckian genetic algorithms .
  • Validation : Compare docking scores (ΔG) with experimental IC50 values; perform MD simulations (GROMACS) to assess binding stability .

Basic: What are the stability and storage requirements for this compound?

Answer:

  • Stability : Susceptible to hydrolysis in aqueous media; store desiccated at –20°C in amber vials to prevent photodegradation .
  • Solubility : DMSO stock solutions (10 mM) are stable for 6 months at –80°C; avoid freeze-thaw cycles .

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